molecular formula C11H9FN2O B2486403 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1143517-63-8

1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2486403
CAS No.: 1143517-63-8
M. Wt: 204.204
InChI Key: KSZPBWLTLICSHJ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group at the first position, a methyl group at the third position, and an aldehyde group at the fourth position of the pyrazole ring

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield this compound. The reaction conditions typically involve refluxing the mixture in ethanol for several hours .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interfering with biochemical pathways. The fluorophenyl group enhances its binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes .

Comparison with Similar Compounds

1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-(3-Chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and binding properties.

    1-(3-Fluorophenyl)-3-ethyl-1H-pyrazole-4-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group, which may influence its steric and electronic properties.

    1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group, which may affect its overall stability and reactivity.

These comparisons highlight the unique properties of this compound, such as its specific binding affinity and reactivity, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-8-9(7-15)6-14(13-8)11-4-2-3-10(12)5-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZPBWLTLICSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add phosphorus oxychloride (20.8 mL, 34.3 g, 223.7 mmol) dropwise with stirring at 95° C. under nitrogen to 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole (4.38 g, 24.86 mmol) in dimethylformamide (19.2 mL, 18.17 g, 248.6 mmol). Heat at 95° C. for 15 hr., cool to room temperature, pour over ice and neutralize with sodium hydrogen carbonate. Extract the aqueous solution with ethyl acetate (2×150 mL), dry (magnesium sulfate), filter, and pass through an SCX-2 column. Evaporate the solvent to give 1-(3-fluoro-phenyl)-3-methyl-1H-pyrazole-4-carbaldehyde as a solid. (4.22 g, 83%). MS (m/z): 205.1 (M+1).
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
4.38 g
Type
reactant
Reaction Step Two
Quantity
19.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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